4-(1,2,3-噻二唑-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

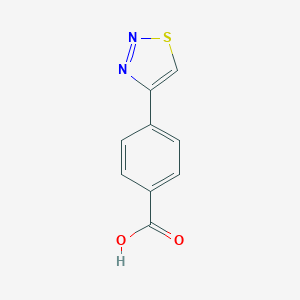

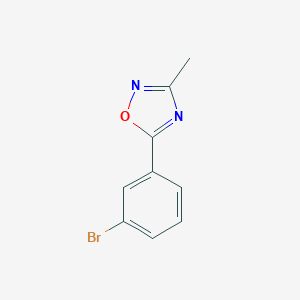

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,2,3-Thiadiazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3-Thiadiazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

人们发现,1,2,3-噻二唑衍生物具有显著的抗癌特性 . 诸如咪唑并[4,5-b]喹喔啉-吲哚啉酮、噻唑并嘧啶-氧代吲哚啉、嘧啶-氧代吲哚啉-肼-羧酰胺、螺[吲哚啉-3,2'-[1,3,4]噻二唑]-酮和螺[吲哚啉-3,3'-[1,2,4]三唑烷]-酮的化合物对不同的癌细胞系表现出优异的抗增殖活性,例如胃癌细胞(MGC-803)、乳腺腺癌细胞(MCF-7)、鼻咽癌细胞(CNE2)和口腔癌细胞(KB) .

抗菌应用

人们还发现,1,2,3-噻二唑衍生物具有抗菌特性 . 合成的分子的抗菌结果与参考药物(阿莫西林)相当,而合成缀合物的抗真菌筛选则针对哈茨木霉(T. harzianum)和黑曲霉(A. niger 两种菌株进行了评估,与标准药物(氟康唑)相比。

细胞抑制治疗

在细胞抑制治疗中,主要目标是诱导肿瘤细胞凋亡并阻碍其细胞周期进程,以阻碍进一步增殖 . 1,2,3-噻二唑衍生物在这个背景下可以发挥重要作用 .

抗炎应用

一些1,2,3-噻二唑的衍生物在抑制足部水肿方面显示出足够的抗炎效果,在 3 小时内抑制率分别为 77%、76% 和 76%,而消炎痛的抑制率为 75% .

光伏材料合成

电子受体杂环在多种光伏材料中都有应用,例如染料敏化太阳能电池、有机近红外材料、有机发光二极管 (OLED)、电荷转移材料等 . 其中,苯并[c][1,2,5]噻二唑 (BT) 是研究最多的单元 . 它的异构体苯并[d][1,2,3]噻二唑 (iso-BT) 作为构建模块几乎是未知的

未来方向

作用机制

Mode of Action

Compounds with similar structures have been shown to disrupt the bacterial cell membrane . This suggests that 4-(1,2,3-Thiadiazol-4-yl)benzoic acid may interact with its targets in a similar manner, leading to changes in cell function or viability.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is currently unavailable . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Related compounds have been shown to induce cell apoptosis , suggesting that 4-(1,2,3-Thiadiazol-4-yl)benzoic acid may have similar effects.

属性

IUPAC Name |

4-(thiadiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLQSWJLGAVDIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380089 |

Source

|

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-31-1 |

Source

|

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)

![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)